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Compound of Interest

Compound Name: Tetraallyltin

Cat. No.: B1360086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The addition of an allyl group to a carbonyl is a cornerstone transformation in organic

synthesis, providing access to valuable homoallylic alcohol motifs. Tetraallyltin has emerged

as a highly effective reagent for this purpose, offering unique advantages in terms of stability,

handling, and atom economy. Understanding the underlying reaction mechanism is critical for

optimizing reaction conditions and predicting stereochemical outcomes. This guide provides a

comparative analysis of the validated reaction mechanisms of tetraallyltin, contrasting the

prevailing polar pathway with the hypothetical radical pathway, and benchmarking its

performance against common alternatives.

Data Presentation: Performance and Mechanistic
Indicators
The reactivity and selectivity of tetraallyltin are highly dependent on the reaction conditions,

particularly the presence of a Lewis acid catalyst. The data strongly supports a polar, Lewis

acid-mediated mechanism over a radical pathway.
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Tetraallyltin
Benzaldeh

yde

Sc(OTf)₃

(10 mol%)

in CH₃CN
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High yield
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efficient

catalysis,

consistent

with Lewis

acid

activation

of the

aldehyde.

[1]
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°C
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Effective
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by chiral
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coordinate

d, polar

transition

state.

[2]

Tetraallyltin
Acetophen

one

L1-In(III)

complex

(10 mol%)

in DMF, -20

°C

78
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Temperatur

e
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[2]
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Allyl-Sn (in

situ)

2-

Methoxybe

nzaldehyd

e

Sn, HCl

(aq)
High 65:35
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diastereos

electivity

suggests a

cyclic polar

transition

state

influenced

by the

ortho-

coordinatin

g group.

Allyl-Sn (in

situ)

Benzaldeh

yde

Sn, HCl

(aq) with

radical

scavenger

(e.g.,

TEMPO)

No

significant

change in

yield

N/A

Lack of

inhibition

by radical

scavengers

provides

strong

evidence

against a

radical

chain

mechanism

.

[3]
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e

Diethyl
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diastereos
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highly

reactive

species

and a

diffusion-

controlled,
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less-

ordered

transition

state.

Tributylcrot

yltin

Acetaldehy

de
BF₃·OEt₂ 78 19:81

Acyclic

(open)

transition

state is

favored

with this

Lewis acid,

leading to

the anti-

product.

Tributylcrot

yltin

Acetaldehy

de
MgBr₂ 88 94:6

Chelation

control with

this Lewis

acid favors

a cyclic

(closed)

transition

state,

leading to

the syn-

product.

Mechanistic Pathways: Polar vs. Radical
Experimental evidence overwhelmingly supports a polar mechanism for the allylation of

carbonyls with tetraallyltin, which can proceed through different transition state models

depending on the catalyst and substrates. A radical mechanism is generally not favored.

Validated Polar Mechanism (Lewis Acid Catalyzed)
In the most common scenario, a Lewis acid (LA) activates the carbonyl compound, increasing

its electrophilicity. The nucleophilic allyl group from tetraallyltin then attacks the activated
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carbonyl carbon. This can occur via two main transition states:

Acyclic (Open) Transition State: This pathway is generally preferred for simple Lewis acids

like BF₃·OEt₂. The stereochemical outcome is determined by minimizing steric interactions in

an extended conformation.

Cyclic (Closed) Transition State: With chelating Lewis acids or substrates, a more rigid, six-

membered ring-like transition state (a Zimmerman-Traxler model) is proposed. This high

degree of organization often leads to higher diastereoselectivity.
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Caption: Lewis acid-catalyzed polar mechanism for tetraallyltin addition.

Hypothetical Radical Mechanism (Disfavored)
A radical mechanism would likely proceed through a single-electron transfer (SET) from the

organostannane to the carbonyl, generating a ketyl radical anion and an allyl radical. These

would then combine to form the product. However, control experiments using radical

scavengers have shown no inhibition of the reaction, providing strong evidence against this

pathway being a major contributor.
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Caption: Hypothetical and disfavored single-electron transfer (SET) radical mechanism.

Comparison with Alternative Allylating Agents
Tetraallyltin offers a distinct reactivity and selectivity profile compared to other common

allylating agents like Grignard reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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